

panobinostat response rate comparison

hematologic malignancies

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Panobinostat Response Rates in Hematologic Malignancies

The table below summarizes key efficacy data from clinical trials, highlighting the difference between panobinostat's approved use in multiple myeloma and its investigation in other cancers.

Malignancy	Study Phase	Regimen	Patient Population	Overall Response Rate (ORR)	Other Efficacy Endpoints
Multiple Myeloma [1]	Phase 3 (PANORAMA-1)	Panobinostat + Bortezomib + Dexamethasone	Relapsed/refractory, ≥2 prior lines (incl. bortezomib & immunomodulatory agent)	59% [1]	Median PFS: 10.6 months (vs. 5.8 months in control) [1]
Acute Myeloid Leukemia (AML) [2]	Phase 1b	Panobinostat + Idarubicin + Cytarabine	Newly diagnosed, ≤65 years, high-risk	60.9% (CR: 43.5%),	1-year event-free survival: 78.3% [2]

Malignancy	Study Phase	Regimen	Patient Population	Overall Response Rate (ORR)	Other Efficacy Endpoints
				CRi: 17.4%) [2]	
Neuroendocrine Tumors (NETs) [3]	Phase 2	Panobinostat (monotherapy)	Metastatic, low-grade	0% (No objective responses) [3]	Disease Control Rate: 100% (all patients had stable disease); Median PFS: 9.9 months [3]

Detailed Experimental Protocols

The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the key studies cited.

PANORAMA-1 Trial (Multiple Myeloma) [1]

- **Design:** Double-blind, placebo-controlled, multicenter Phase 3 trial.
- **Patients:** 768 patients with relapsed multiple myeloma who had received 1-3 prior lines of therapy. The FDA approval was based on a subgroup of 193 patients who had received at least two prior regimens, including bortezomib and an immunomodulatory agent.
- **Regimen:**
 - **Experimental Arm: Panobinostat** (20 mg orally, every other day for 3 doses weekly in weeks 1 and 2) + Bortezomib (1.3 mg/m² IV) + Dexamethasone (20 mg orally).
 - **Control Arm:** Placebo + Bortezomib + Dexamethasone.
- **Treatment Cycle:** 21-day cycles for up to 8 cycles (16 cycles if clinical benefit was seen).
- **Primary Endpoint:** Progression-free survival (PFS).

Phase 1b Trial (AML) [2]

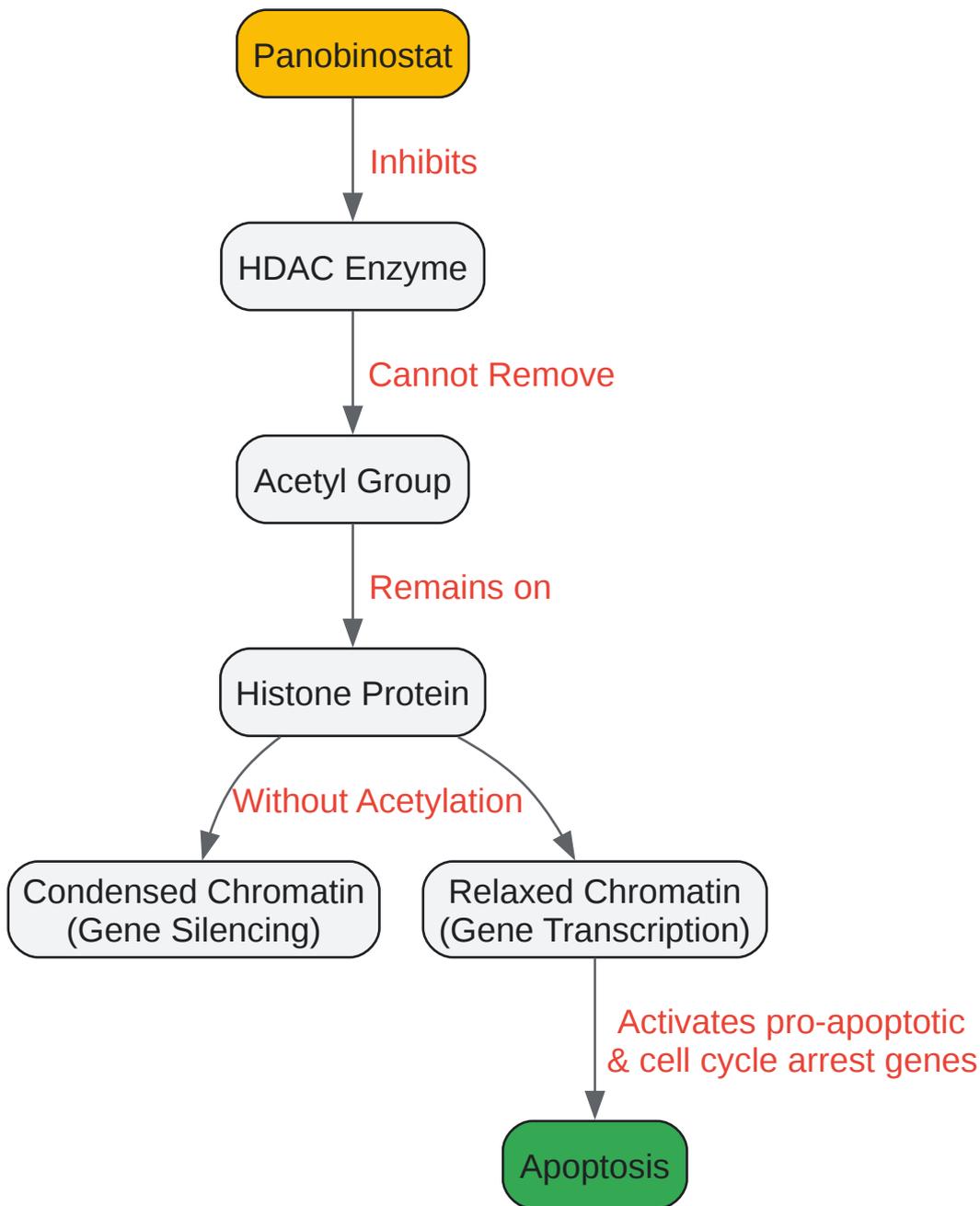
- **Design:** A phase 1b study to determine the safety and recommended phase 2 dose.
- **Patients:** 46 patients aged ≤ 65 with newly diagnosed primary or secondary high-risk AML.
- **Regimen:**
 - **Induction:** Idarubicin (12 mg/m²/d, days 1-3) + Cytarabine (100 mg/m²/d, days 1-7) + **Panobinostat** (escalating doses of 15, 20, or 25 mg, thrice weekly starting day 8).
 - **Consolidation:** High-dose cytarabine + **panobinostat** for responders.
- **Primary Objective:** Determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of **panobinostat** in this combination.
- **Response Criteria:** Assessed per the International Working Group (IWG) criteria for AML.

Phase 2 Trial (Neuroendocrine Tumors) [3]

- **Design:** Single-arm, Phase 2 study.
- **Patients:** 15 patients with metastatic, low-grade neuroendocrine tumors.
- **Regimen:** **Panobinostat** (20 mg orally, once daily, three times per week).
- **Primary Endpoint:** Tumor response rate (complete or partial response per RECIST criteria).
- **Stopping Rule:** The study used a Simon two-stage design and was terminated after interim analysis of the first 13 evaluable patients due to a lack of objective responses.

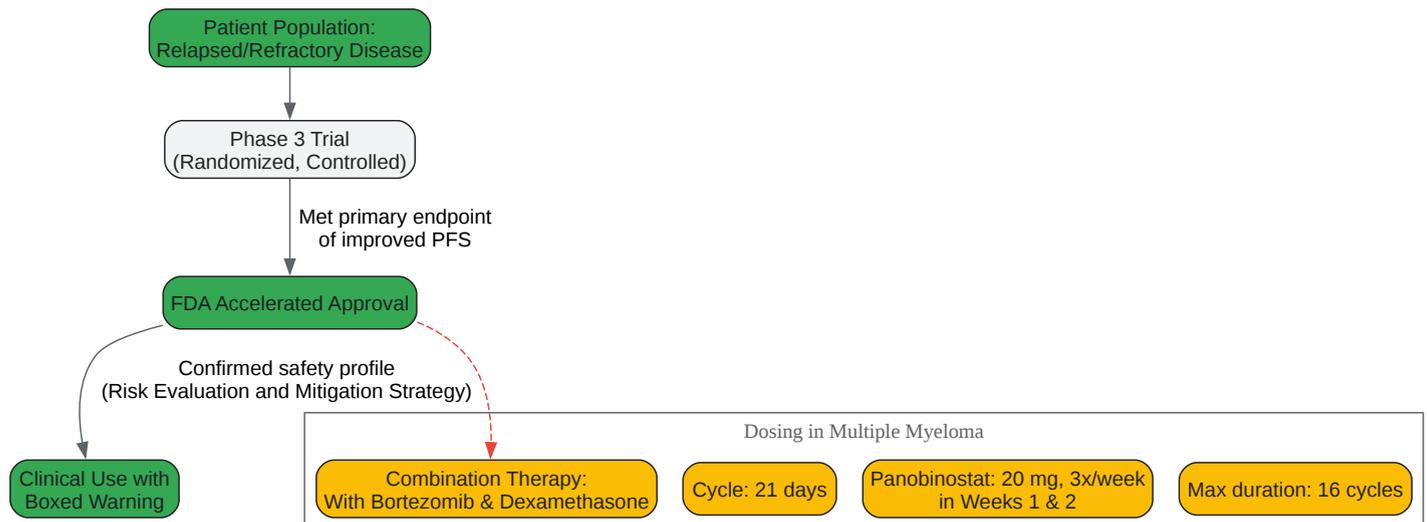
Mechanism of Action and Clinical Workflow

The following diagrams illustrate how **panobinostat** works and its typical journey from clinical investigation to application.



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*Figure 1: **Panobinostat**'s Mechanism of Action as an HDAC Inhibitor - By inhibiting histone deacetylases (HDACs), **panobinostat** promotes a more relaxed chromatin structure, facilitating the transcription of genes that can lead to cell cycle arrest and apoptosis in cancer cells [1].*



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*Figure 2: Clinical Development and Application Workflow - This chart outlines the key stages from clinical trial to approved use, highlighting the combination regimen and safety monitoring required for **panobinostat** in multiple myeloma [1].*

Key Insights for Professionals

- **Approved Niche:** **Panobinostat** is **not a broad-spectrum hematologic drug**. Its efficacy is firmly established only in **relapsed/refractory multiple myeloma**, specifically in combination with bortezomib and dexamethasone for patients who have received prior treatments [1].
- **Efficacy vs. Disease Control:** Note the distinction in NETs, where a **0% ORR** masked a **100% disease control rate** and a median PFS of 9.9 months. This underscores that **progression-free survival (PFS)** can be a more relevant endpoint than ORR for slow-growing tumors [3].

- **Safety Profile:** Across all trials, **panobinostat** showed a significant toxicity profile, including severe diarrhea, fatigue, and cardiac events. This led to a **Boxed Warning** and the requirement for a Risk Evaluation and Mitigation Strategy (REMS) program with its approval for multiple myeloma [1].

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